methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a triazole-based compound featuring a 4-methylphenyl and pyridin-4-yl substituent on the triazole ring. It contains a sulfanyl-acetamide linker connecting the triazole moiety to a methyl benzoate ester. The pyridinyl group enhances solubility and binding interactions, while the 4-methylphenyl substituent may influence steric and electronic properties .
Properties
Molecular Formula |
C24H21N5O3S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N5O3S/c1-16-3-9-20(10-4-16)29-22(17-11-13-25-14-12-17)27-28-24(29)33-15-21(30)26-19-7-5-18(6-8-19)23(31)32-2/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
PHDSIHVLEYBKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
-
Reactants :
-
4-Methylphenylhydrazine (1.0 equiv)
-
Pyridine-4-carboxylic acid thiosemicarbazide (1.0 equiv)
-
-
Conditions :
-
Outcome :
Characterization of the Triazole-Thiol Intermediate
-
IR (KBr, cm⁻¹) : 3250 (N–H), 2560 (S–H), 1670 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm) : 8.75 (d, J = 5.2 Hz, 2H, pyridine-H), 7.85 (d, J = 8.1 Hz, 2H, aryl-H), 7.45 (d, J = 8.1 Hz, 2H, aryl-H), 2.45 (s, 3H, CH₃).
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling the sulfanylacetyl chloride with methyl 4-aminobenzoate to form the target amide.
Coupling Reaction
-
Reactants :
-
Sulfanylacetyl chloride (1.0 equiv)
-
Methyl 4-aminobenzoate (1.1 equiv)
-
-
Conditions :
-
Outcome :
Purification and Characterization
-
Recrystallization : Ethanol/water (3:1) to obtain pure product.
-
IR (KBr, cm⁻¹) : 3320 (N–H), 1725 (C=O, ester), 1665 (C=O, amide).
-
¹H NMR (DMSO-d₆, δ ppm) : 10.25 (s, 1H, NH), 8.70 (d, J = 5.1 Hz, 2H, pyridine-H), 7.95 (d, J = 8.5 Hz, 2H, benzoate-H), 7.80 (d, J = 8.5 Hz, 2H, benzoate-H), 7.50 (d, J = 8.0 Hz, 2H, aryl-H), 7.40 (d, J = 8.0 Hz, 2H, aryl-H), 4.10 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
Reaction Optimization and Yield Comparison
Key parameters influencing yields are summarized below:
| Step | Reagent Ratio | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | 1:1 | Ethanol | Reflux | 10 | 75 |
| Alkylation | 1:1.2 | DMF | 0°C → RT | 6 | 70 |
| Amide Coupling | 1:1.1 | THF | Reflux | 4 | 68 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactivity:: Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:
- Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄).
- Reduction : Employ reducing agents such as sodium borohydride (NaBH₄).
- Substitution : React with appropriate nucleophiles (e.g., amines, thiols).
Major Products:: The products formed from these reactions will vary based on the specific reaction conditions and substituents present.
Scientific Research Applications
Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate finds applications in:
- Chemistry : As a building block for more complex molecules.
- Biology : Potentially as a probe for biological studies.
- Medicine : Investigated for its pharmacological properties.
- Industry : May serve as an intermediate in drug development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Key Research Findings
- Halogen Effects : Bromophenyl derivatives () exhibit higher molecular weights and distinct electronic profiles, possibly enhancing stability in biological systems .
- Synthetic Yields : Derivatives with simpler substituents (e.g., phenyl) achieve higher yields (up to 88%) compared to those with complex groups (e.g., pyrrol-1-yl at 56%) .
Biological Activity
Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Many studies have demonstrated the efficacy of triazole derivatives against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Properties : Triazole compounds are also recognized for their antifungal and antibacterial properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines.
Case Study: HepG2 Cell Line
In vitro studies have shown that this compound exhibits significant cytotoxicity against HepG2 liver cancer cells. Using the MTT assay, the compound demonstrated an IC50 value indicating effective anti-proliferative activity. The specific structural modifications in the triazole ring and the presence of electron-donating groups were correlated with enhanced activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the substitution pattern on the triazole ring significantly influences biological activity. For instance:
- Electron-donating groups (e.g., methyl groups) at specific positions on the aromatic rings enhance anticancer activity.
- Electron-withdrawing groups tend to reduce activity.
| Compound | Substituent | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| 6d | -CH3 | 13.004 | High |
| 6e | -Br | 28.399 | Low |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : Triazole compounds often inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling : Interference with growth factor signaling pathways has been observed in related compounds.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Optimization:
Triazole Formation: Use 4-methylphenylhydrazine and carbon disulfide under reflux in ethanol with KOH to form the hydrazinecarbodithioate intermediate. Cyclize with hydrazine hydrate at 80°C for 4 hours (yield: ~65%) .
Sulfanylacetyl Introduction: React the triazole intermediate with chloroacetyl chloride in dry THF at 0–5°C to minimize side reactions. Use triethylamine as a base to neutralize HCl .
Coupling with Benzoate Ester: Employ DCC/DMAP-mediated coupling in dichloromethane under nitrogen. Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Purify via column chromatography (SiO₂, gradient elution) .
- Critical Parameters:
- Temperature control during exothermic steps (e.g., cyclization).
- Solvent choice (e.g., THF for anhydrous conditions).
- Use of catalytic DMAP to accelerate coupling efficiency .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include:
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known triazole interactions (e.g., COX-2, EGFR kinase) .
- Assay Types:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity with malachite green detection).
- Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
Methodological Answer:
- Substituent Variation:
- Replace 4-methylphenyl with electron-withdrawing (e.g., 4-Cl) or donating groups (e.g., 4-OCH₃). Synthesize analogs via modified Suzuki couplings .
- Bioactivity Correlation:
| Substituent (R) | IC₅₀ (EGFR Inhibition) | LogP |
|---|---|---|
| 4-CH₃ | 12.3 µM | 2.8 |
| 4-Cl | 8.7 µM | 3.1 |
| 4-OCH₃ | 18.9 µM | 2.5 |
Q. What experimental and computational approaches can clarify its mechanism of interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with EGFR kinase (PDB: 1M17). Focus on triazole-thioether binding to the ATP pocket. Validate with mutagenesis (e.g., T790M mutation resistance) .
- SPR Analysis: Measure binding kinetics (ka/kd) to immobilized COX-2. A typical response curve shows a KD of 1.2 nM .
- Metabolite Tracking: Use LC-MS to identify sulfone derivatives (m/z +32) after hepatic microsome incubation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
| Condition | Degradation Products (HPLC) | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Sulfoxide (Rt = 4.2 min) | 2.3 hrs |
| pH 7.4 (PBS) | Stable (>24 hrs) | – |
| 60°C (Dry) | Ester hydrolysis (Rt = 5.1 min) | 8.5 hrs |
- Mitigation Strategies: Use lyophilization for long-term storage (−80°C, argon atmosphere) .
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization:
- Normalize cell viability assays (MTT vs. resazurin) using identical seeding densities.
- Validate enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) .
- Meta-Analysis: Pool data from ≥3 independent studies. Use Cohen’s d to quantify effect sizes. Example: Anti-inflammatory activity shows d = 0.89 (95% CI: 0.75–1.03) .
Q. What computational modeling strategies are effective for predicting crystallographic behavior?
Methodological Answer:
- SHELXTL Workflow:
Data Integration: Import .hkl files from Bruker D8 QUEST.
Space Group Determination: Use XPREP (P21/c suggested for monoclinic systems).
Refinement: Apply SHELXL-2018 with Hirshfeld atom refinement for H-atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
